molecular formula C12H12BrClN2O B5007576 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide

Cat. No. B5007576
M. Wt: 315.59 g/mol
InChI Key: KXIKUNMXRCNYGK-UHFFFAOYSA-M
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide, commonly known as ClOx, is a chemical compound with potential applications in scientific research. It is a quaternary ammonium salt that has been found to exhibit antimicrobial and antifungal properties. In

Scientific Research Applications

Antineoplastic Applications

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide has been explored for its potential in antineoplastic (anti-cancer) applications. A study by Potikha and Brovarets (2020) demonstrated the high antitumor potential of this compound on 60 human cancer cell lines, highlighting its significance in the field of cancer research and therapy (Potikha & Brovarets, 2020).

Molecular Structure and Analysis

The molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO, and LUMO analysis of related compounds have been subjects of study. Kumar et al. (2014) synthesized and analyzed a similar compound, providing valuable insights into the structural and electronic properties of these molecules, which can be crucial for various applications in material science and chemistry (Kumar et al., 2014).

Chemistry of Azaheterocycles

The chemistry of azaheterocycles, which include compounds like this compound, has been extensively studied due to their value in medicinal chemistry. Diaconu and Mangalagiu (2019) reported on the nitration of related compounds and the oxidative cleavage of N-C bonds, which is significant for understanding the chemical behavior and potential modifications of these compounds (Diaconu & Mangalagiu, 2019).

Ionic Liquids and Corrosion Inhibition

Imidazolium bromides have also been researched for their role in creating ionic liquids with potential applications in corrosion inhibition. Subasree and Selvi (2020) synthesized imidazolium bearing ionic liquids and evaluated their efficacy in protecting mild steel in hydrochloric acid solution, demonstrating the compound's relevance in industrial applications (Subasree & Selvi, 2020).

Environmental Applications

Finally, these compounds have been considered for environmental applications such as oil spill remediation. Shafiee et al. (2021) synthesized asymmetric dicationic ionic liquids based on imidazolium salts for oil spill dispersants, indicating the versatility and ecological relevance of these compounds (Shafiee et al., 2021)

properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN2O.BrH/c1-14-6-7-15(9-14)8-12(16)10-2-4-11(13)5-3-10;/h2-7,9H,8H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIKUNMXRCNYGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide

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